
4'',5''-Dichloro-2''-hydroxy-3''-nitroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’‘,5’‘-Dichloro-2’‘-hydroxy-3’'-nitroacetophenone is an organic compound with the molecular formula C8H5Cl2NO4 It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a nitro group attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’‘,5’‘-Dichloro-2’‘-hydroxy-3’‘-nitroacetophenone typically involves multiple steps. One common method includes the nitration of 4’‘,5’‘-dichloro-2’'-hydroxyacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4’‘,5’‘-Dichloro-2’‘-hydroxy-3’'-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4’‘,5’‘-dichloro-2’‘-hydroxy-3’'-nitrobenzoic acid.
Reduction: Formation of 4’‘,5’‘-dichloro-2’‘-hydroxy-3’'-aminoacetophenone.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
4’‘,5’‘-Dichloro-2’‘-hydroxy-3’'-nitroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’‘,5’‘-Dichloro-2’‘-hydroxy-3’'-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
4’‘,5’‘-Dichloro-2’'-hydroxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
4’‘,5’‘-Dichloro-3’'-nitroacetophenone: Lacks the hydroxyl group, affecting its solubility and reactivity.
5’‘-Chloro-2’‘-hydroxy-3’'-nitroacetophenone: Contains only one chlorine atom, altering its chemical properties.
Properties
CAS No. |
288401-08-1 |
|---|---|
Molecular Formula |
C8H5Cl2NO4 |
Molecular Weight |
250.03 g/mol |
IUPAC Name |
1-(4,5-dichloro-2-hydroxy-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2NO4/c1-3(12)4-2-5(9)6(10)7(8(4)13)11(14)15/h2,13H,1H3 |
InChI Key |
VJLHAXMEISVZRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1O)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
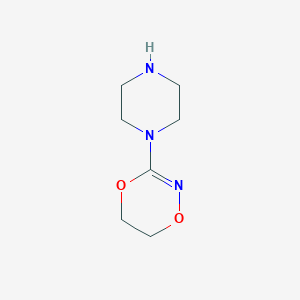

![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
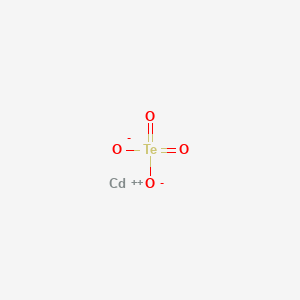
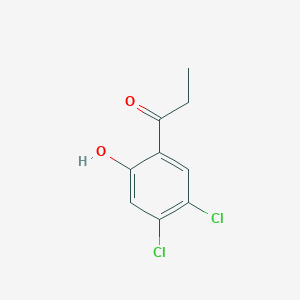
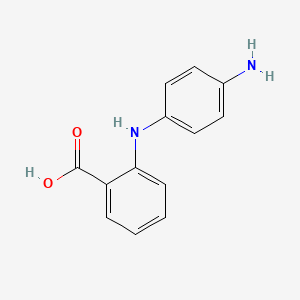
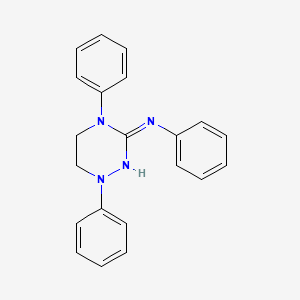
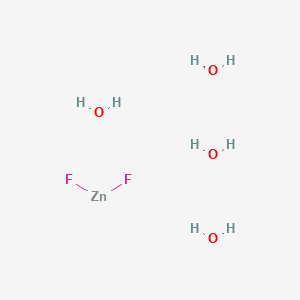

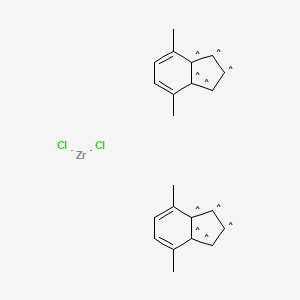
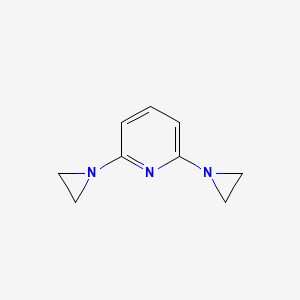
![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
